Cas no 824-69-1 (2,5-Dichlorobenzene-1,4-diol)

2,5-Dichlorobenzene-1,4-diol structure
2,5-Dichlorobenzene-1,4-diol structure
Nome del prodotto:2,5-Dichlorobenzene-1,4-diol
Numero CAS:824-69-1
MF:C6H4Cl2O2
MW:179.00076007843
MDL:MFCD00041749
CID:83107
PubChem ID:24871686

2,5-Dichlorobenzene-1,4-diol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,5-Dichlorobenzene-1,4-diol
    • 2,5-Dichlorohydroquinone
    • 2.5-Dichlorohydroquinone
    • 1,4-Benzenediol,2,5-dichloro
    • 1,4-dichloro-2,5-dihydroxybenzene
    • 2,4-DIFLUORO THIOANISOLE
    • 2,5-DCHQ
    • 2,5-Dichloro-1,4-benzenediol
    • 2,5-dichloro-1,4-dihydroxybenzene
    • 2,5-dichloro-1,4-hydroquinone
    • 2,5-dichloro-4-hydroxyphenol
    • 2,5-dichlorohydroquinol
    • 2,5-Dichloro-p-benzohydroquinone
    • 2,5-Dichloro-p-hydroquinone
    • Hydroquinone,2,5-dichloro
    • 2,5-Dichloro-1,4-benzenediol (ACI)
    • Hydroquinone, 2,5-dichloro- (6CI, 7CI, 8CI)
    • NSC 48667
    • SCHEMBL48305
    • C06600
    • CCRIS 5677
    • NSC-48667
    • 2,4-dihydroxybenzene
    • 1,4-Benzenediol, 2,5-dichloro-
    • 2,5-dichloro-p-quinol
    • Hydroquinone, 2,5-dichloro-
    • 1,4-dihydroxy-2,5-dichlorobenzene
    • NS00038204
    • AKOS015889031
    • Q27103188
    • 2,5-Dichlorohydroquinone, 98%
    • EINECS 212-533-8
    • bmse000661
    • 824-69-1
    • CS-0364968
    • NSC48667
    • AS-77070
    • DTXSID4061179
    • CHEBI:27545
    • MFCD00041749
    • A21100
    • D489X4TQVD
    • 2,4-hydroquinone
    • FT-0610314
    • AYNPIRVEWMUJDE-UHFFFAOYSA-N
    • Hydroquinone,5-dichloro-
    • UNII-D489X4TQVD
    • STL301456
    • MDL: MFCD00041749
    • Inchi: 1S/C6H4Cl2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H
    • Chiave InChI: AYNPIRVEWMUJDE-UHFFFAOYSA-N
    • Sorrisi: ClC1C(O)=CC(Cl)=C(O)C=1

Proprietà calcolate

  • Massa esatta: 177.95900
  • Massa monoisotopica: 177.959
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 0
  • Complessità: 106
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 40.5A^2
  • Carica superficiale: 0
  • Conta Tautomer: 4
  • XLogP3: niente

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.4512 (rough estimate)
  • Punto di fusione: 168-171 °C (lit.)
  • Punto di ebollizione: 255.02°C (rough estimate)
  • Punto di infiammabilità: 119.5°C
  • Indice di rifrazione: 1.4420 (estimate)
  • PSA: 40.46000
  • LogP: 2.40460
  • Solubilità: Non determinato

2,5-Dichlorobenzene-1,4-diol Informazioni sulla sicurezza

  • Simbolo: GHS05
  • Parola segnale:Danger
  • Dichiarazione di pericolo: H314
  • Dichiarazione di avvertimento: P280-P305+P351+P338-P310
  • Numero di trasporto dei materiali pericolosi:UN 3261 8/PG 3
  • WGK Germania:3
  • Codice categoria di pericolo: 34
  • Istruzioni di sicurezza: S26-S27-S36/37/39-S45
  • Identificazione dei materiali pericolosi: C
  • TSCA:Yes
  • Frasi di rischio:R34

2,5-Dichlorobenzene-1,4-diol Dati doganali

  • CODICE SA:2908199090
  • Dati doganali:

    Codice doganale cinese:

    2908199090

    Panoramica:

    HS:2908199090 Derivati di altri fenoli e alcoli fenolici contenenti solo sostituti alogeni e loro sali IVA:17,0% Aliquota di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    SA: 2908199090. derivati di polifenoli o fenolalcoli contenenti solo sostituti alogeni e loro sali. IVA: 17,0%. aliquota di rimborso fiscale: 9,0%. Condizioni di vigilanza: Nessuna. Tariffa MFN:5,5%. Tariffa generale:30,0%

2,5-Dichlorobenzene-1,4-diol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB132705-5 g
2,5-Dichlorohydroquinone, 97%; .
824-69-1 97%
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€94.00 2023-05-10
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B21285-5g
2,5-Dichlorohydroquinone, 97%
824-69-1 97%
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¥1565.00 2023-03-03
eNovation Chemicals LLC
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2,5-Dichlorohydroquinone
824-69-1 95%
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$1950 2024-05-25
abcr
AB132705-5g
2,5-Dichlorohydroquinone, 97%; .
824-69-1 97%
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€93.20 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1435638-1g
2,5-Dichlorobenzene-1,4-diol
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Aaron
AR003GM6-1g
2,5-Dichlorobenzene-1,4-diol
824-69-1 96%
1g
$88.00 2025-02-10
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B21285-1g
2,5-Dichlorohydroquinone, 97%
824-69-1 97%
1g
¥446.00 2023-03-03
Alichem
A019087076-25g
2,5-Dichlorobenzene-1,4-diol
824-69-1 95%
25g
$302.94 2023-09-01
abcr
AB132705-1g
2,5-Dichlorohydroquinone, 97%; .
824-69-1 97%
1g
€28.80 2025-03-19
SHENG KE LU SI SHENG WU JI SHU
sc-238375-1g
2,5-Dichlorohydroquinone,
824-69-1 ≥96%
1g
¥271.00 2023-09-05

2,5-Dichlorobenzene-1,4-diol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Benzene
Riferimento
Reaction of phosphorus pentachloride with quinones
Kutyrew, A. A.; et al, Phosphorus and Sulfur and the Related Elements, 1988, 39(1-2), 19-25

Synthetic Routes 2

Condizioni di reazione
1.1 Solvents: Benzene
Riferimento
Reactions of ketene acetals. 16. The regiospecific synthesis of partially methylated purpurins
Simoneau, Bruno; et al, Tetrahedron, 1986, 42(14), 3767-74

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: 1-Methyl-1,4-cyclohexadiene Solvents: Toluene ;  2 h, 30 °C
Riferimento
1-Methyl-1,4-cyclohexadiene as a Traceless Reducing Agent for the Synthesis of Catechols and Hydroquinones
Baschieri, Andrea ; et al, Journal of Organic Chemistry, 2019, 84(21), 13655-13664

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Methanol ,  Sodium Solvents: Methanol
2.1 Reagents: Chlorotrimethylsilane ,  Zinc chloride Solvents: Benzene ,  Triethylamine
3.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran
4.1 Solvents: Benzene
Riferimento
Reactions of ketene acetals. 16. The regiospecific synthesis of partially methylated purpurins
Simoneau, Bruno; et al, Tetrahedron, 1986, 42(14), 3767-74

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Sulfuric acid Solvents: Water ;  > 1 min, pH 4.3
Riferimento
Mathematical description of pH-stat kinetic traces measured during photochemical quinone decomposition
Kiss, Virag; et al, Photochemical & Photobiological Sciences, 2017, 16(4), 519-526

Synthetic Routes 6

Condizioni di reazione
Riferimento
Interconversion of chloroneb and 2,5-dichloro-4-methyoxyphenol by soil microorganisms
Wiese, M. V.; et al, Pesticide Biochemistry and Physiology, 1973, 3(2), 214-22

Synthetic Routes 7

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  24 h, 20 °C
Riferimento
Mechanisms of hydride abstractions by quinones
Guo, Xingwei; et al, Journal of the American Chemical Society, 2014, 136(39), 13863-13873

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran
2.1 Solvents: Benzene
Riferimento
Reactions of ketene acetals. 16. The regiospecific synthesis of partially methylated purpurins
Simoneau, Bruno; et al, Tetrahedron, 1986, 42(14), 3767-74

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Benzene
2.1 Reagents: Hydrochloric acid Solvents: Benzene
Riferimento
Reaction of phosphorus pentachloride with quinones
Kutyrew, A. A.; et al, Phosphorus and Sulfur and the Related Elements, 1988, 39(1-2), 19-25

Synthetic Routes 10

Condizioni di reazione
Riferimento
Interconversion of chloroneb and 2,5-dichloro-4-methyoxyphenol by soil microorganisms
Wiese, M. V.; et al, Pesticide Biochemistry and Physiology, 1973, 3(2), 214-22

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: (PB-7-11-23333)-[2,6-Bis[[bis(1-methylethyl)phosphino-κP]methyl]phenyl-κC]tetrah… Solvents: Toluene ;  2 h, 1 atm, 100 °C
Riferimento
Reactivity of iPrPCPIrH4 with para-benzoquinones
Wilklow-Marnell, Miles ; et al, Polyhedron, 2018, 143, 209-214

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Antimony pentachloride
Riferimento
Reactions of antimony(V) chloride with hydroquinone
Rettig, G.; et al, Chemiker-Zeitung, 1980, 104(1), 13-14

Synthetic Routes 13

Condizioni di reazione
1.1 Catalysts: Ethylaluminum dichloride
Riferimento
On the 1,6-addition of alkylaluminum compounds to p-quinones
Florjanczyk, Zbigniew; et al, Journal of Organometallic Chemistry, 1983, 259(2), 127-37

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Hydrochloric acid
Riferimento
Process for the preparation of monohalohydroquinones
, France, , ,

Synthetic Routes 15

Condizioni di reazione
1.1 -
2.1 Reagents: Hydrochloric acid ,  Water Solvents: Water
Riferimento
Products and kinetic substituent effects in the reactions of diaryldiazomethanes with 2,5-dichloro-p-benzoquinone
Oshima, Takumi; et al, Bulletin of the Chemical Society of Japan, 1982, 55(2), 551-4

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Hydrochloric acid
Riferimento
HX fixation on p-quinone systems. I. Hydrogen chloride fixation on p-benzoquinone and its monochloride derivative in methanol
Dargelos, A.; et al, Tetrahedron, 1971, 27(22), 5673-81

Synthetic Routes 17

Condizioni di reazione
1.1 -
2.1 Reagents: (T-4)-Trihydro-d3-(pyridine)boron Solvents: Dichloromethane ;  6 h, 20 °C
Riferimento
Mechanisms of hydride abstractions by quinones
Guo, Xingwei; et al, Journal of the American Chemical Society, 2014, 136(39), 13863-13873

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Water-d2 ;  30 min, rt
2.1 Solvents: Dichloromethane ;  24 h, 20 °C
Riferimento
Mechanisms of hydride abstractions by quinones
Guo, Xingwei; et al, Journal of the American Chemical Society, 2014, 136(39), 13863-13873

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Water
Riferimento
Products and kinetic substituent effects in the reactions of diaryldiazomethanes with 2,5-dichloro-p-benzoquinone
Oshima, Takumi; et al, Bulletin of the Chemical Society of Japan, 1982, 55(2), 551-4

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: (T-4)-Trihydro-d3-(pyridine)boron Solvents: Dichloromethane ;  6 h, 20 °C
Riferimento
Mechanisms of hydride abstractions by quinones
Guo, Xingwei; et al, Journal of the American Chemical Society, 2014, 136(39), 13863-13873

Synthetic Routes 21

Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane ,  Zinc chloride Solvents: Benzene ,  Triethylamine
2.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran
3.1 Solvents: Benzene
Riferimento
Reactions of ketene acetals. 16. The regiospecific synthesis of partially methylated purpurins
Simoneau, Bruno; et al, Tetrahedron, 1986, 42(14), 3767-74

Synthetic Routes 22

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: p-Toluenesulfonic acid Solvents: 1,2-Dichloroethane ;  83 °C; 90 min, 83 °C
Riferimento
Diels-Alder trapping of in situ generated dienes from 3,4-dihydro-2H-pyran with p-quinone catalysed by p-toluenesulfonic acid
Mohan Raj, Radhakrishnan; et al, Organic & Biomolecular Chemistry, 2017, 15(5), 1115-1121

2,5-Dichlorobenzene-1,4-diol Raw materials

2,5-Dichlorobenzene-1,4-diol Preparation Products

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